molecular formula C25H29N5O2 B2381431 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 899758-79-3

2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2381431
CAS No.: 899758-79-3
M. Wt: 431.54
InChI Key: WUEXWEIMARBOPH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde.

    Synthesis of the Piperazinyl-Pyridazinyl Intermediate: This step involves the reaction of 4-methylpiperazine with 3-chloropyridazine to form 6-(4-methylpiperazin-1-yl)pyridazine.

    Coupling Reaction: The final step is the coupling of the ethoxyphenyl intermediate with the piperazinyl-pyridazinyl intermediate in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperazinyl moieties.

    Reduction: Reduction reactions can target the nitrogens in the piperazinyl and pyridazinyl rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

    Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the piperazinyl and pyridazinyl rings can yield various amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The piperazinyl-pyridazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the ethoxyphenyl group and the piperazinyl-pyridazinyl moiety in 2-(4-ethoxyphenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide provides distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-3-32-22-9-7-19(8-10-22)17-25(31)26-21-6-4-5-20(18-21)23-11-12-24(28-27-23)30-15-13-29(2)14-16-30/h4-12,18H,3,13-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXWEIMARBOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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